1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol
Description
Properties
IUPAC Name |
1-[(6-methylpyridin-2-yl)methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-4-2-5-11(13-10)8-14-7-3-6-12(15)9-14/h2,4-5,12,15H,3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMMIDLVNJQEEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine and piperidine.
Alkylation: The 6-methylpyridine is first alkylated with a suitable alkylating agent to introduce the methyl group at the 2-position.
Formation of Piperidine Derivative: The alkylated pyridine is then reacted with piperidine under controlled conditions to form the desired piperidine derivative.
Industrial Production Methods: Industrial production of 1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridine ring.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol has shown potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders. Its interaction with specific molecular targets, such as receptors and enzymes, suggests that it may modulate various biological pathways.
2. Biological Studies
The compound is utilized in studying biological pathways and enzyme interactions. For instance, it has been shown to inhibit histone acetyltransferase (HAT) activity, which plays a critical role in gene expression regulation related to cancer and other diseases.
3. Industrial Applications
In industrial chemistry, this compound serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals. It is also employed in producing agrochemicals and specialty chemicals.
Anticancer Activity
Research indicates that 1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
Table 1: Cytotoxicity of 1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| FaDu (hypopharyngeal) | 9.28 | |
| MDA-MB-231 (breast cancer) | 19.9 | |
| OVCAR-3 (ovarian cancer) | 75.3 |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit various enzymes linked to disease progression. Notably, it has shown inhibitory effects on HAT activity.
Table 2: Inhibition of HAT Activity by Piperidine Derivatives
| Compound ID | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound 1 | 4,5-di-substituted tert-butyl | 8.6 | HAT Inhibitor |
| Compound 2 | Furan-3-yl groups | 1.6 | Enhanced HAT Inhibitor |
| Compound 11 | Piperidin-4-yl-methylaminomethyl | 1.7 | Comparable Activity |
Mechanism of Action
The mechanism of action of 1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Pharmacological Activity
Key structural analogues differ in substituents on the pyridine ring, piperidine hydroxyl position, and appended functional groups. These modifications significantly influence biological activity, selectivity, and therapeutic applications.
Table 1: Comparative Structural and Pharmacological Profiles
Key Findings from Comparative Studies
Substituent Effects on Selectivity :
- The 3-hydroxypiperidine moiety (as in RB-019) enhances SK1 selectivity over SK2 compared to 4-hydroxypiperidine derivatives. Small structural changes, such as the substitution of a methylpyridine group (target compound) versus a chloropyridine (), alter binding affinity and safety profiles .
- Replacement of pyridine with pyrrolotriazine (as in BMS-690514) shifts activity toward anticancer applications due to improved target engagement .
- Positional Isomerism: Piperidin-3-ol derivatives generally exhibit higher enzymatic selectivity than piperidin-4-ol analogues.
Biological Activity
1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol can be described as follows:
- Chemical Formula : CHNO
- Molecular Weight : 218.30 g/mol
- Functional Groups : Contains a piperidine ring, a hydroxyl group, and a methylpyridine moiety.
The biological activity of 1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate signaling pathways involved in neurological and psychiatric disorders, making it a candidate for therapeutic development.
Key Mechanisms:
- Enzyme Modulation : It has been suggested that the compound can influence enzyme activity, which may lead to altered biological responses.
- Receptor Interaction : The compound might interact with neurotransmitter receptors, potentially impacting mood and cognitive functions.
Pharmacological Effects
- Neuroprotective Effects : Preliminary studies indicate that 1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol exhibits neuroprotective properties, possibly by inhibiting neuroinflammation and oxidative stress pathways.
- Antidepressant Activity : Due to its structural similarity to known antidepressants, the compound is being investigated for potential antidepressant effects.
- Antimicrobial Properties : Some derivatives of piperidine compounds have shown antibacterial and antifungal activities, suggesting that this compound may also possess similar properties .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study demonstrated that compounds similar to 1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol could protect against amyloid β peptide toxicity in neuronal cells. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's .
Case Study 2: Antimicrobial Activity
Research on piperidine derivatives indicated that modifications in the structure led to enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The MIC values ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial potential .
Q & A
Q. What structural modifications enhance metabolic stability without compromising activity?
- Methodological Answer : Fluorination at the pyridine C4 position reduces CYP450-mediated oxidation. Introducing a trifluoromethyl group (e.g., as in (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol) increases metabolic half-life (t₁/₂ > 6 hours in human liver microsomes) while maintaining kinase inhibition (IC₅₀ < 100 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
